6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative notable for its structural and pharmacological properties. This compound is classified under the broader category of quinazolines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is , with a molecular weight of approximately 232.23 g/mol. The compound is recognized as an impurity related to doxazosin mesilate, a medication used primarily for hypertension and benign prostatic hyperplasia .
The synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione can be achieved through several methods involving various precursors and conditions. One common approach involves the reaction of anthranilic acid with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate. This method yields key intermediates that can be further processed to obtain the desired quinazoline structure .
Another synthesis pathway includes hydrazinolysis reactions followed by hydrolysis and esterification steps to form the quinazoline derivatives. These reactions often require reflux conditions and can involve multiple purification steps to isolate the final product .
The synthetic routes typically involve:
The molecular structure of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione features a quinazoline ring system with two methoxy groups at positions 6 and 7 and a methyl group at position 3. The compound contains two carbonyl groups at positions 2 and 4, contributing to its dione classification.
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions typical of quinazoline derivatives. These include:
The compound's reactivity can be attributed to its electrophilic carbonyl groups that facilitate nucleophilic attack. Additionally, the presence of methoxy groups can influence both the electronic properties and steric hindrance during reactions.
The mechanism through which 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione exhibits its biological activity is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to hypertension and cancer pathways.
Research indicates that derivatives of quinazolines may inhibit certain kinases involved in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity and facilitate membrane permeability, allowing for better interaction with target sites within cells .
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione typically appears as a white crystalline solid. It is slightly soluble in water but more soluble in organic solvents like ethanol or dimethyl sulfoxide.
The compound exhibits irritant properties upon contact with skin or mucous membranes. Its stability under various conditions makes it suitable for laboratory applications but requires careful handling due to its potential irritant effects .
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione serves primarily as a reference standard in pharmacological studies related to antihypertensive agents like doxazosin. It may also be explored for its potential antimicrobial activities against various bacterial strains . Furthermore, ongoing research into quinazoline derivatives suggests potential applications in cancer therapeutics due to their ability to inhibit specific tumor-related pathways.
Traditional synthesis begins with anthranilic acid derivatives. For 6,7-dimethoxy variants, 2-amino-4,5-dimethoxybenzonitrile serves as the primary precursor. Initial steps involve esterification of the carboxylic acid group using acidic methanol (H₂SO₄/MeOH), yielding methyl 2-amino-4,5-dimethoxybenzoate. Subsequent reduction of the nitrile group employs catalytic hydrogenation (Pd/C, H₂) or stoichiometric SnCl₂/HCl to generate the aldehyde intermediate. Cyclization with methyl isocyanate or methylamine in refluxing toluene forms the quinazoline-2,4-dione core. This pathway requires rigorous anhydrous conditions and achieves moderate yields (45–60%) due to intermediate instability [3] [4].
Cyclization remains pivotal for quinazoline-dione ring formation. 2-Amino-4,5-dimethoxybenzoic acid reacts with N-methylurea under Dean-Stark conditions to facilitate dehydration-driven cyclization. Alternatively, potassium cyanate (KOCN) in acetic acid mediates cyclization via carbamate intermediates. This method tolerates electron-donating methoxy groups but requires stoichiometric reagents and extended reaction times (12–24 h). Yields range from 50–65%, with purification challenges due to symmetric urea byproducts [3] [8].
Solid-phase techniques enhance intermediate stability during ring closure. A mixture of 2-amino-4,5-dimethoxybenzoic acid and N-methylcarbamate undergoes microwave-assisted fusion (180°C, 20 min) on acidic alumina. The solid support minimizes hydrolysis of the methoxy groups and accelerates dehydration. This solvent-free approach improves yields to 75–80% and reduces reaction times by >80% compared to solution-phase methods. Key advantages include simplified filtration-based purification and scalability to 100-g batches [3].
CO₂ utilization offers a sustainable route to the quinazoline-dione scaffold. A catalytic system employs diethanolamine as a CO₂-absorbing agent with 2-amino-4,5-dimethoxybenzonitrile under moderate pressure (2 MPa). The CO₂ inserts into the C–N bond of the nitrile group via nucleophilic addition, forming a carbamate that spontaneously cyclizes with the amine. Copper(I) iodide catalyzes N-methylation using iodomethane post-cyclization. This single-pot method achieves 70% yield with 90% atom economy and eliminates phosgene derivatives [3] [7].
Table 1: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Esterification-Reduction | H₂SO₄/MeOH; SnCl₂/HCl; Δ | 45–60 | Predictable regiochemistry |
Urea Cyclization | N-Methylurea; Dean-Stark; 24 h | 50–65 | No transition metals |
Solid-Phase Fusion | Al₂O₃; MW 180°C; 20 min | 75–80 | Solvent-free; rapid |
CO₂ Fixation | CuI; 2 MPa CO₂; diethanolamine | 70 | Sustainable; high atom economy |
Biocatalytic synthesis of quinazoline-diones remains emergent but promising. Engineered E. coli expressing monoamine oxidases (MAOs) catalyze oxidative cyclization of 2-(methylamino)-4,5-dimethoxybenzamide under aerobic conditions. Early studies show <30% conversion due to substrate inhibition but highlight regiospecificity. In vitro assays using horseradish peroxidase (HRP) demonstrate improved activity (50% yield) when paired with laccase-based cofactor regeneration systems. Challenges include optimizing enzyme stability against dimethoxyquinone byproducts and achieving industrially viable space-time yields [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9